molecular formula C14H13N7 B14520062 2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile CAS No. 62603-16-1

2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile

Cat. No.: B14520062
CAS No.: 62603-16-1
M. Wt: 279.30 g/mol
InChI Key: QBOZUOZZIUMUCQ-UHFFFAOYSA-N
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Description

2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds with fewer double bonds.

Scientific Research Applications

2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure but lacking the additional functional groups.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Tetrazole: Another nitrogen-containing heterocycle with distinct reactivity and uses.

Uniqueness

2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile is unique due to its specific functional groups and the resulting chemical properties. These features make it particularly valuable for specialized applications in scientific research and industry .

Properties

CAS No.

62603-16-1

Molecular Formula

C14H13N7

Molecular Weight

279.30 g/mol

IUPAC Name

2-[[4-(ethylamino)-3-methylphenyl]diazenyl]-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C14H13N7/c1-3-17-11-5-4-10(6-9(11)2)20-21-14-18-12(7-15)13(8-16)19-14/h4-6,17H,3H2,1-2H3,(H,18,19)

InChI Key

QBOZUOZZIUMUCQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)N=NC2=NC(=C(N2)C#N)C#N)C

Origin of Product

United States

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